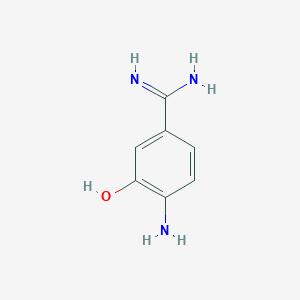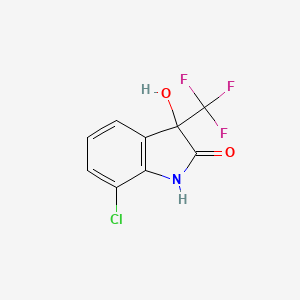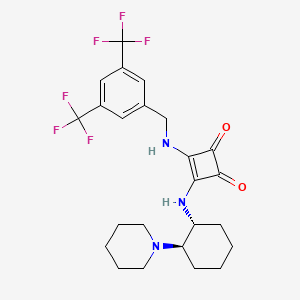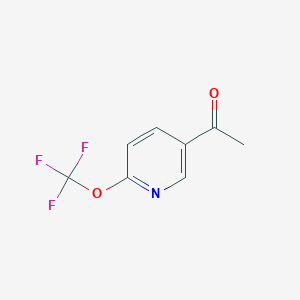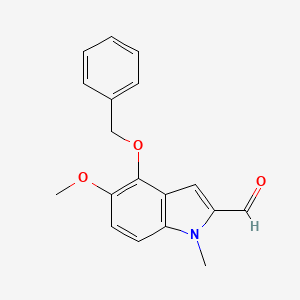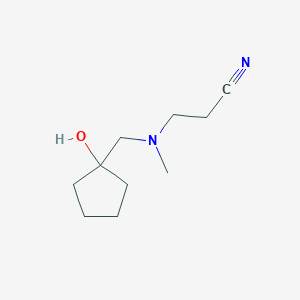
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile typically involves multiple steps, starting with the preparation of the cyclopentyl ring. The hydroxyl group is introduced through a hydroxylation reaction, and the nitrile group is added via a nucleophilic substitution reaction. The final step involves the formation of the amino group through a reductive amination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((1-Hydroxycyclohexyl)methyl)(methyl)amino)propanenitrile
- 3-(((1-Hydroxycyclopentyl)methyl)amino)propane-1,2-diol
Uniqueness
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
3-[(1-hydroxycyclopentyl)methyl-methylamino]propanenitrile |
InChI |
InChI=1S/C10H18N2O/c1-12(8-4-7-11)9-10(13)5-2-3-6-10/h13H,2-6,8-9H2,1H3 |
Clave InChI |
IAFXWKNGKORPMQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)CC1(CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


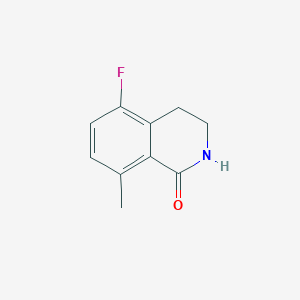
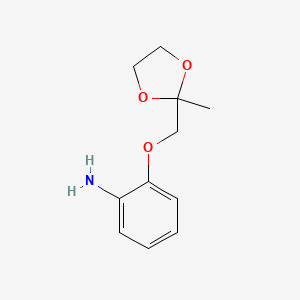
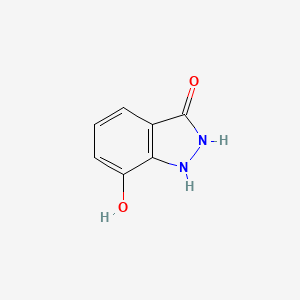
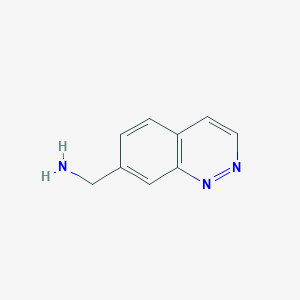



![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
